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Compound of Interest

Compound Name: AM-966

Cat. No.: B605391 Get Quote

AM-966 Technical Support Center
Disclaimer: The following information is compiled from publicly available research and is

intended for informational purposes for researchers, scientists, and drug development

professionals. A comprehensive toxicology and safety profile for AM-966 is not available in the

public domain. The data presented here is primarily from preclinical research and does not

include clinical safety information.

Frequently Asked Questions (FAQs)
Q1: What is AM-966 and what is its primary mechanism of action?

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1]

[2][3] It is an orally bioavailable compound that has been investigated for its potential

therapeutic effects, particularly in the context of lung fibrosis.[1][4] Its mechanism of action

involves blocking the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor.

Q2: What is the selectivity profile of AM-966?

AM-966 is highly selective for the LPA1 receptor over other LPA receptors. The inhibitory

concentrations (IC50) for various LPA receptors are summarized in the table below.

Q3: Are there any known in vivo effects of AM-966 in animal models?

In a mouse model of bleomycin-induced lung injury, administration of AM-966 at a dose of 30

mg/kg has been shown to reduce inflammation, tissue fibrosis, and vascular permeability.[1][2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b605391?utm_src=pdf-interest
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.caymanchem.com/product/22048/am966
https://www.medchemexpress.com/AM966.html
https://www.medchemexpress.com/AM966.html?locale=ja-JP
https://www.caymanchem.com/product/22048/am966
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350330/
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.caymanchem.com/product/22048/am966
https://www.medchemexpress.com/AM966.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q4: Has the toxicology and safety profile of AM-966 been established?

Based on publicly available information, a comprehensive toxicology and safety profile for AM-
966, including data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-

Effect Level), has not been published. Therefore, caution should be exercised in its

experimental use.

Q5: Are there any unexpected or off-target effects reported for AM-966?

One study has reported an unexpected in vitro effect of AM-966. It was found to increase lung

microvascular endothelial permeability.[4][5] This effect is thought to be mediated through the

activation of the RhoA signaling pathway and phosphorylation of VE-cadherin.[4][5]

Data Summary
Table 1: In Vitro Potency and Selectivity of AM-966

Target Assay Type Cell Line IC50 (nM) Reference

Human LPA1

Receptor
Calcium Assay CHO cells 17 [1]

Human LPA2

Receptor
- - 1,700 [1]

Human LPA3

Receptor
- - 1,600 [1]

Human LPA4

Receptor
- - 7,700 [1]

Human LPA5

Receptor
- - 8,600 [1]

LPA-induced

Chemotaxis

Chemotaxis

Assay
Lung Fibroblasts 181 [1]

Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350330/
https://pubmed.ncbi.nlm.nih.gov/28348461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350330/
https://pubmed.ncbi.nlm.nih.gov/28348461/
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.caymanchem.com/product/22048/am966
https://www.caymanchem.com/product/22048/am966
https://www.caymanchem.com/product/22048/am966
https://www.caymanchem.com/product/22048/am966
https://www.caymanchem.com/product/22048/am966
https://www.caymanchem.com/product/22048/am966
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause: AM-966 is a potent inhibitor of LPA1 signaling. Ensure that the serum used

in your cell culture medium does not contain high levels of LPA, as this can interfere with

your experimental results. Consider using serum-free media or charcoal-stripped serum.

Troubleshooting Step: Test a range of AM-966 concentrations to determine the optimal dose

for your specific cell type and experimental conditions.

Issue: Observing increased endothelial permeability in in vitro models.

Potential Cause: As reported in the literature, AM-966 can induce endothelial barrier

disruption in vitro.[4][5] This is a known off-target effect mediated by RhoA activation.

Troubleshooting Step: If endothelial barrier integrity is critical for your experiment, consider

using a lower concentration of AM-966 or an alternative LPA1 antagonist. You can also co-

treat with a Rho kinase (ROCK) inhibitor to see if this mitigates the effect.

Issue: Difficulty dissolving AM-966.

Potential Cause: AM-966 has specific solubility properties.

Troubleshooting Step: According to supplier information, AM-966 is soluble in DMF and

DMSO at approximately 30 mg/mL.[1] For aqueous solutions, a formulation of DMSO:PBS

(pH 7.2) at a 1:4 ratio is suggested for a concentration of about 0.2 mg/mL.[1] Ensure you

are using the appropriate solvent and concentration for your experimental setup.

Signaling Pathway
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Caption: In vitro signaling pathway of AM-966 leading to increased endothelial permeability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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